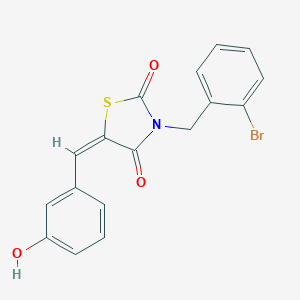
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, also known as IPIBD or MCI-186, is a chemical compound with potential therapeutic properties. It belongs to the class of imidazolidinedione derivatives and has been extensively studied for its ability to scavenge free radicals and protect against oxidative stress.
作用机制
The mechanism of action of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is not fully understood, but it is believed to be primarily due to its ability to scavenge free radicals and protect against oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to inflammation and cell death. 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to inhibit the activation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects:
In addition to its neuroprotective and anti-inflammatory effects, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have other biochemical and physiological effects. It has been shown to improve mitochondrial function, increase ATP production, and enhance glucose uptake in neurons. 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been found to increase the expression of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the central nervous system. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have low toxicity and few side effects in animal studies. However, one limitation of using 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research on 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of acute injuries to the central nervous system, such as stroke and traumatic brain injury. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione and to optimize its synthesis and formulation for clinical use.
合成方法
The synthesis of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione involves the condensation of 4-isopropoxybenzaldehyde and 4-methylbenzylamine in the presence of acetic acid and acetic anhydride. The resulting product is then cyclized with phosgene to form the imidazolidinedione ring. The overall yield of this synthesis method is approximately 20%.
科学研究应用
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have anti-inflammatory and anti-apoptotic effects in various cell types. These properties make 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as acute injuries to the central nervous system.
属性
产品名称 |
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(5E)-3-[(4-methylphenyl)methyl]-5-[(4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)26-18-10-8-16(9-11-18)12-19-20(24)23(21(25)22-19)13-17-6-4-15(3)5-7-17/h4-12,14H,13H2,1-3H3,(H,22,25)/b19-12+ |
InChI 键 |
WPQPUZVKAGLMDH-XDHOZWIPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(C)C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC2=O |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
![N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)

![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)


![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)